molecular formula C18H14O4 B13146901 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione CAS No. 85313-88-8

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione

Cat. No.: B13146901
CAS No.: 85313-88-8
M. Wt: 294.3 g/mol
InChI Key: JPOLNUFLXGMJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with allylating agents under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for unique interactions with biological targets and offers potential for the development of novel therapeutic agents .

Properties

CAS No.

85313-88-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

1-hydroxy-8-methoxy-2-prop-2-enylanthracene-9,10-dione

InChI

InChI=1S/C18H14O4/c1-3-5-10-8-9-12-15(16(10)19)18(21)14-11(17(12)20)6-4-7-13(14)22-2/h3-4,6-9,19H,1,5H2,2H3

InChI Key

JPOLNUFLXGMJFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.